N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and chromene. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzothiazole and chromene moieties in a single molecule can lead to unique chemical and biological properties.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-10-7-11(2)16-15(8-10)25-19(20-16)21-17(22)13-9-12-5-3-4-6-14(12)24-18(13)23/h3-9H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWRMYAVMKEKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Amidation
The most widely reported method involves converting coumarin-3-carboxylic acid to its reactive acid chloride intermediate, followed by nucleophilic acyl substitution with 4,6-dimethylbenzo[d]thiazol-2-amine.
Procedure:
- Activation of Carboxylic Acid:
- Amide Bond Formation:
- The residual acid chloride is dissolved in tetrahydrofuran (20 mL).
- 4,6-Dimethylbenzo[d]thiazol-2-amine (1.78 g, 10 mmol) and triethylamine (3.0 mL, 21.5 mmol) are added, and the reaction is stirred at 25°C for 12 hr.
- The product is precipitated with ice-water, filtered, and recrystallized from ethanol (yield: 82%).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C (ambient) |
| Solvent | Tetrahydrofuran |
| Base | Triethylamine |
| Yield | 82% |
Coupling Reagent-Assisted Synthesis
Carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), facilitate direct amidation without isolating the acid chloride.
Procedure:
- Reaction Setup:
- Reaction Conditions:
Key Data:
| Parameter | Value |
|---|---|
| Coupling Agent | EDCl |
| Additive | Hydroxybenzotriazole |
| Solvent | Dimethylformamide |
| Yield | 75% |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields by enhancing molecular collisions.
Procedure:
- Reactant Mixing:
- Coumarin-3-carboxylic acid (1.90 g, 10 mmol), 4,6-dimethylbenzo[d]thiazol-2-amine (1.78 g, 10 mmol), and HATU (4.56 g, 12 mmol) are dissolved in acetonitrile (15 mL).
- Microwave Conditions:
- Irradiated at 100°C for 20 min (300 W, 2.45 GHz).
- The mixture is cooled, diluted with water, and extracted with ethyl acetate.
Key Data:
| Parameter | Value |
|---|---|
| Coupling Agent | HATU |
| Solvent | Acetonitrile |
| Temperature | 100°C |
| Yield | 88% |
Structural Characterization and Analytical Validation
Spectroscopic Analysis
Infrared Spectroscopy (IR):
Nuclear Magnetic Resonance (NMR):
Purity Assessment
High-Performance Liquid Chromatography (HPLC):
- Column: C18 (4.6 × 250 mm, 5 µm).
- Mobile Phase: Acetonitrile/water (70:30).
- Retention Time: 6.8 min (purity: 98.5%).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Acid Chloride-Mediated | 82 | 15 hr | High | Moderate |
| EDCl-Assisted | 75 | 24 hr | Moderate | High |
| Microwave-Assisted | 88 | 0.3 hr | Low | High |
Key Observations:
- Microwave Synthesis offers superior yields and faster kinetics but requires specialized equipment.
- Acid Chloride Route is cost-effective but involves hazardous thionyl chloride.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The 4,6-dimethyl groups on the benzothiazole ring impose steric constraints, necessitating polar aprotic solvents (e.g., DMF) to enhance reagent solubility.
Byproduct Formation
Unreacted acid chloride may hydrolyze to carboxylic acid, requiring rigorous drying of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole exhibit notable antimicrobial properties. A study synthesized various derivatives and evaluated their efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that certain derivatives showed promising antimicrobial activity, suggesting that N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide could be effective against resistant strains of bacteria and fungi .
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| Control | E. coli | 10 |
| Control | S. aureus | 12 |
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF7. In vitro studies showed that it exhibited cytotoxic effects, leading to a dose-dependent decrease in cell viability .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 30 |
These findings suggest that this compound may serve as a potential chemotherapeutic agent.
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated using DPPH and ABTS assays. The results indicated significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | 25 | 20 |
| Control | 50 | 45 |
Case Studies
Several studies have documented the synthesis and evaluation of this compound and its derivatives:
- Study on Antimicrobial Activity : A comprehensive synthesis of various thiazole derivatives was conducted, leading to the identification of several compounds with enhanced antimicrobial efficacy against resistant strains .
- Anticancer Evaluation : In vitro assays demonstrated the potential of this compound in reducing cell viability in various cancer cell lines, highlighting its role as a candidate for further development in cancer therapy .
Mechanism of Action
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression . Additionally, it can bind to DNA and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit similar biological activities.
Chromene derivatives: Compounds such as 2H-chromene-3-carboxylic acid and its derivatives are known for their antioxidant and anticancer properties.
Uniqueness
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of benzothiazole and chromene moieties in a single molecule. This structural feature enhances its biological activity and potential therapeutic applications compared to compounds containing only one of these moieties .
Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, in vitro evaluations, and case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The compound is derived from benzothiazole and chromene derivatives through various organic reactions such as condensation and cyclization.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study reported the synthesis and evaluation of benzothiazole derivatives that showed promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 1 | 32 | S. aureus |
| 2 | 64 | E. coli |
| 3 | 16 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Studies have shown that chromene derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
Case Study:
In a recent study evaluating the effects on human colon cancer cells, it was found that the compound significantly inhibited cell proliferation with an IC50 value of approximately 10 µM. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the benzothiazole moiety is critical for its antimicrobial and anticancer activities. Modifications to the chromene structure can enhance efficacy or reduce toxicity.
Q & A
Q. Key Reaction Conditions :
| Step | Solvent | Catalyst/Temp. | Yield Range |
|---|---|---|---|
| Core Formation | Ethanol | H₂SO₄, 80°C | 60–75% |
| Coupling | DMF | EDC/HOBt, RT | 45–65% |
| Functionalization | THF | Pd(PPh₃)₄, 60°C | 50–70% |
Basic: Which spectroscopic techniques are most effective for confirming structural integrity?
Q. Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyl signals (δ 165–170 ppm). Compare with computed spectra for validation .
- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can computational methods optimize synthesis for scalability and enantiomeric purity?
Q. Methodological Answer :
- Reaction Path Screening : Use density functional theory (DFT) to model transition states and identify low-energy pathways .
- Continuous Flow Reactors : Improve heat/mass transfer for high-yield, scalable synthesis (e.g., 85% yield at 100 mL/hr scale) .
- Chiral Resolution : Apply molecular docking to predict enantioselective interactions with chiral stationary phases in HPLC .
Advanced: What strategies resolve contradictions in reported biological activity data?
Q. Methodological Answer :
- Standardized Assays : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., IC₅0 values against doxorubicin) .
- Meta-Analysis : Aggregate data from ≥3 independent studies to identify outliers (e.g., conflicting IC₅0 values in MCF-7 cells) .
- Mechanistic Validation : Confirm target engagement via Western blot (e.g., inhibition of PI3K/AKT pathway) .
Advanced: How to determine the optimal solvent system for in vivo studies given varying solubility data?
Q. Methodological Answer :
- Solubility Profiling : Test in PBS (pH 7.4), DMSO-water mixtures, and cyclodextrin complexes. Prioritize solvents with >1 mg/mL solubility and low toxicity .
- In Silico Prediction : Use logP calculations (e.g., Schrödinger QikProp) to predict bioavailability .
- Pharmacokinetic Testing : Validate in murine models with LC-MS quantification of plasma concentrations .
Advanced: What in vitro models best predict this compound’s anti-inflammatory vs. anticancer selectivity?
Q. Methodological Answer :
- Anti-Inflammatory : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α suppression via ELISA (IC₅0 < 10 µM) .
- Anticancer : Screen across NCI-60 cell lines; focus on apoptosis markers (e.g., caspase-3 activation in HCT116 cells) .
- Selectivity Index : Calculate ratio of cytotoxicity (CC₅0 in HEK293) to therapeutic activity (IC₅0 in target cells) .
Advanced: How to address stability challenges during long-term storage?
Q. Methodological Answer :
- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
- Formulation : Lyophilize with trehalose or mannitol to prevent hydrolysis .
- Protective Groups : Introduce tert-butyl or acetyl groups at labile sites (e.g., chromene carbonyl) .
Advanced: What computational tools predict off-target interactions to mitigate toxicity?
Q. Methodological Answer :
- Molecular Docking : Screen against Pharmit database for kinase and GPCR off-targets .
- ToxCast Profiling : Use EPA’s ToxCast data to flag hepatotoxicity or cardiotoxicity risks .
- ADMET Prediction : Apply SwissADME or ADMETLab2.0 to optimize bioavailability and safety .
Basic: What are the primary metabolic pathways of this compound in hepatic models?
Q. Methodological Answer :
- Phase I Metabolism : CYP3A4-mediated oxidation of benzothiazole and chromene moieties (confirmed via LC-MS/MS) .
- Phase II Conjugation : Glucuronidation at the carboxamide group (detected in human liver microsomes) .
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to characterize hydroxylated and conjugated derivatives .
Advanced: How to design structure-activity relationship (SAR) studies for derivative optimization?
Q. Methodological Answer :
- Core Modifications : Replace dimethyl groups with halogens or electron-withdrawing groups to enhance potency .
- Bioisosteres : Substitute chromene with quinoline or coumarin to improve solubility .
- 3D-QSAR Modeling : Build CoMFA/CoMSIA models using IC₅0 data from 20+ analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
